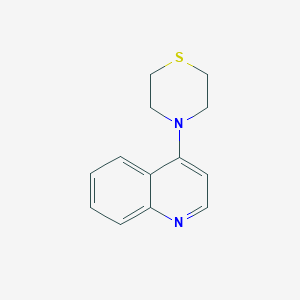

4-(Quinolin-4-yl)thiomorpholine

Description

4-(Quinolin-4-yl)thiomorpholine is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a thiomorpholine ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, differs from morpholine by replacing oxygen with sulfur. This substitution enhances lipophilicity, making the compound more suitable for penetrating biological membranes, a critical factor in medicinal chemistry .

The quinoline moiety is renowned for its bioactivity, including antimicrobial, anticancer, and kinase inhibitory properties . The thiomorpholine group introduces metabolic soft spots (via sulfur oxidation to sulfoxides/sulfones) and modulates electronic and steric properties, influencing target binding and pharmacokinetics .

Properties

IUPAC Name |

4-quinolin-4-ylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-2-4-12-11(3-1)13(5-6-14-12)15-7-9-16-10-8-15/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBDJEBUPXTAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-4-yl)thiomorpholine typically involves the reaction of quinoline derivatives with thiomorpholine under specific conditions. One common method includes the use of activated alkynes and aromatic amines, followed by cyclization reactions. For instance, the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst can yield quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-4-yl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

4-(Quinolin-4-yl)thiomorpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the thiomorpholine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases lipophilicity (log P ~3.2 vs. ~2.5 for morpholine), enhancing membrane permeability but reducing solubility. The sulfur atom also enables oxidation to sulfoxides/sulfones, which can alter bioactivity or serve as prodrugs .

- Thiomorpholine vs. Piperidine : Piperidine lacks heteroatoms, leading to higher log P (~3.8) and reliance on hydrophobic interactions. Thiomorpholine’s sulfur provides a polarizable surface for weak hydrogen bonding .

Research Findings and Challenges

- Solid-State Behavior : Thiomorpholine derivatives exhibit distinct crystallization patterns vs. morpholine analogues due to sulfur’s larger atomic radius and weaker H-bonding. For example, 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O interactions, absent in morpholine counterparts .

- Metabolic Pathways : Thiomorpholine’s sulfur is susceptible to oxidation, which can be leveraged for prodrug design but requires careful pharmacokinetic optimization .

- SAR Insights: Replacing morpholine with thiomorpholine in quinoline derivatives often retains or enhances activity while altering absorption and distribution profiles .

Biological Activity

4-(Quinolin-4-yl)thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure

The molecular formula for this compound is , and it features a quinoline moiety fused with a thiomorpholine ring. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains.

- Anticancer Properties : In vitro assays have shown that it can induce cytotoxicity in cancer cell lines.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.

Antimicrobial Activity

Recent investigations have focused on the antimicrobial properties of this compound. The compound has been tested against several bacterial strains, with results indicating varying degrees of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that while the compound shows promise as an antimicrobial agent, its efficacy varies significantly among different bacterial species.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound demonstrated significant cytotoxicity, as shown in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.3 |

The IC50 values indicate that this compound has a potent effect on these cancer cells, warranting further exploration into its mechanism of action.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may act by:

- Inhibiting DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Modulating apoptosis : Evidence suggests that the compound may activate apoptotic pathways, leading to cell death in malignancies.

- Interfering with microbial metabolism : Its structure may allow it to disrupt metabolic processes in bacteria, contributing to its antimicrobial effects.

Case Studies

A recent study published in a peer-reviewed journal highlighted the use of this compound in a model of breast cancer. Researchers observed a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.